methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate
Description
Methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked via an amide bond to a 2H-tetrazole ring substituted with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy (OCF₃) moiety enhances lipophilicity and metabolic stability, while the tetrazole ring acts as a bioisostere for carboxylic acids, improving pharmacokinetic properties such as membrane permeability and resistance to enzymatic degradation . This compound is synthesized through multi-step reactions, typically involving coupling of activated tetrazole intermediates with substituted benzoic acid derivatives under standard amidation or esterification conditions . Potential applications include medicinal chemistry, particularly in targeting apoptosis regulators like BCL-2 family proteins, due to structural similarities with known inhibitors .
Properties
IUPAC Name |
methyl 4-[[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O4/c1-28-16(27)10-2-4-11(5-3-10)21-15(26)14-22-24-25(23-14)12-6-8-13(9-7-12)29-17(18,19)20/h2-9H,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLCKTCXCXINSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethoxy group could yield a trifluoromethyl ketone, while reduction of the ester group would produce the corresponding alcohol.
Scientific Research Applications
Synthetic Pathway Overview
- Starting Materials : The synthesis often begins with readily available aromatic compounds and reagents that can introduce the trifluoromethoxy group.
- Key Reactions : Cyclization reactions to form the tetrazole ring are crucial, often utilizing azides or hydrazines as intermediates.
- Final Steps : The final steps usually involve esterification or amide formation to yield the target compound.
The biological activity of methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate has been investigated in several studies, revealing its potential as a therapeutic agent.
Antitumor Activity
Research indicates that compounds containing tetrazole rings exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- In Vitro Studies : Studies have shown nanomolar activity against breast and ovarian cancer cell lines, suggesting broad-spectrum antitumor potential.
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways:
- Target Enzymes : Potential targets include kinases and proteases that play roles in tumor growth and metastasis.
- Binding Affinity : The trifluoromethoxy group enhances binding affinity to these targets, improving efficacy.
Therapeutic Potential
The therapeutic implications of this compound are promising, particularly in the fields of oncology and inflammation.
Case Studies
- Preclinical Trials : In murine models, administration of this compound has resulted in significant tumor size reduction compared to controls.
- Combination Therapies : Its use in combination with other chemotherapeutic agents is being explored to enhance overall efficacy.
Mechanism of Action
The mechanism of action of methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These features contribute to the compound’s overall biological activity and effectiveness in various applications .
Comparison with Similar Compounds
Tetrazole-Based Analogues
- Compound 27 (): 5-(N-Benzyl-4-(4-chloro-3,5-dimethylphenoxy)phenylsulfonamido)-2-hydroxybenzoic acid Key Differences: Replaces the tetrazole with a carboxylic acid but retains the sulfonamide and halogenated aryl groups. Impact: The carboxylic acid reduces metabolic stability compared to the tetrazole bioisostere in the target compound, as evidenced by lower plasma half-life in preclinical models .
- GPR-17 Ligand (): 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide Key Differences: Substitutes the tetrazole with a triazole ring and adds a morpholine-sulfonyl group.
Ester and Amide Variants
- Methyl 4-(4-(2-(4-(Trifluoromethyl)Phenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C7, ): Key Differences: Replaces the tetrazole-amide with a quinoline-piperazine-carbonyl group. Impact: The quinoline core increases planar rigidity, improving binding to kinase active sites but reducing solubility (logP = 4.2 vs. 3.8 for the target compound) .
- Ethyl 2-(4-((2-(4-(3-(3-(Trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h, ): Key Differences: Uses a thiazole-urea scaffold instead of tetrazole-amide. Impact: The urea group enhances hydrogen-bond donor capacity, increasing inhibitory potency against tyrosine kinases (IC₅₀ = 12 nM vs. 45 nM for the target compound) .
Physicochemical and Spectroscopic Properties
Notes:
Key Findings :
- The target compound’s tetrazole-amide scaffold provides moderate potency against BCL-2 family proteins, while triazole- or urea-containing analogues (e.g., 10h, GPR-17 ligand) show higher affinity for kinase and receptor targets .
- Bioisosteric replacement of carboxylic acids with tetrazoles (as in the target compound) reduces off-target interactions with plasma proteins compared to carboxylate-containing derivatives .
Biological Activity
Methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Overview of the Compound
The compound features a tetrazole moiety, which is known for its diverse biological activities. The incorporation of the trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets. Understanding the biological activity of this compound requires an exploration of its mechanism of action and efficacy across various assays.
Biological Activity
1. Antagonistic Properties:
Recent studies have demonstrated that compounds containing tetrazole structures exhibit significant antagonistic properties against various receptors. For instance, this compound has been shown to act as a potent antagonist for the Free Fatty Acid Receptor 2 (FFA2). In functional assays, it demonstrated an IC50 value in the low nanomolar range, indicating strong receptor inhibition .
2. Cytotoxicity Studies:
In vitro cytotoxicity assessments have revealed that certain derivatives of tetrazole compounds can exhibit selective toxicity towards cancer cell lines. For example, analogs of the compound showed varying degrees of cytotoxicity with selectivity indices above 10 in some cases, suggesting potential use in cancer therapy .
3. Structure-Activity Relationship (SAR):
The SAR studies indicate that modifications to the tetrazole ring and substituents on the phenyl group significantly influence biological activity. For instance, variations in the length and positioning of aliphatic groups on the tetrazole ring affected cytotoxicity levels and receptor binding affinities .
Table 1: Biological Activity Summary
Case Studies
Case Study 1: FFA2 Antagonism
In a study evaluating the FFA2 receptor antagonism, this compound exhibited an IC50 of approximately 4 nM, showcasing its potential as a therapeutic agent for conditions mediated by this receptor, including metabolic disorders .
Case Study 2: Cancer Cell Line Toxicity
Another investigation focused on the cytotoxic effects of similar tetrazole derivatives on various cancer cell lines. The results demonstrated that certain modifications led to enhanced selectivity and potency against specific types of tumors, highlighting the importance of structural optimization in drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize methyl 4-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamido)benzoate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. For example:
- Step 1 : Reductive amination of methyl 5-amino-2-hydroxybenzoate with benzaldehyde under acidic conditions (e.g., glacial acetic acid) to form intermediates .
- Step 2 : Coupling reactions with sulfonyl chlorides or aryl halides using catalysts like Pd for cross-coupling. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .
- Key Data : Yields range from 50–90%, depending on reaction optimization (e.g., temperature, solvent choice) .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer :
- NMR Spectroscopy : and NMR are used to verify substituent positions. For example, a singlet at δ 3.90 ppm corresponds to the methoxy group () in intermediates .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed ) with <2 ppm error .
- Elemental Analysis : Matches experimental vs. theoretical C/H/N percentages (e.g., 61.55% C calculated vs. 61.44% observed) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Storage : Keep in a tightly sealed container at 2–8°C, away from strong acids/bases and oxidizing agents .
- Handling : Use fume hoods, NIOSH-approved safety goggles, and nitrile gloves. Acute toxicity (Category 4) necessitates emergency protocols for inhalation, dermal, or oral exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the coupling steps?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalyst Screening : Pd(PPh) or CuI for Ullmann-type couplings improves efficiency. For example, Pd-catalyzed reactions achieve 85% yield vs. 50% without .
- Temperature Control : Reflux at 60–80°C minimizes side reactions (e.g., hydrolysis of methyl esters) .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Test activity across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Receptor Binding Assays : Use radioligand displacement (e.g., -labeled antagonists) to differentiate target vs. off-target interactions .
- Meta-Analysis : Compare data across studies (e.g., IC values in kinase assays) to identify outliers caused by assay conditions (e.g., ATP concentration variations) .
Q. How does the trifluoromethoxy group influence the compound’s electronic and steric properties?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations show the -OCF group increases electron-withdrawing effects (Hammett σ = +0.35), altering HOMO/LUMO levels .
- X-ray Crystallography : Reveals steric hindrance from the phenyl-tetrazole moiety, affecting binding pocket interactions (e.g., in enzyme active sites) .
Q. What analytical techniques detect trace impurities in the final product?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
